molecular formula C17H12FN3O3 B2879577 2-(4-fluorobenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one CAS No. 899947-01-4

2-(4-fluorobenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one

Cat. No.: B2879577
CAS No.: 899947-01-4
M. Wt: 325.299
InChI Key: RPCCMMILJDCKLU-UHFFFAOYSA-N
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Description

2-(4-fluorobenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with a 4-fluorobenzyl group and a 4-nitrophenyl group

Scientific Research Applications

2-(4-fluorobenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural features make it a candidate for use in the design of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or receptor binding.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorobenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Substitution Reactions: The 4-fluorobenzyl and 4-nitrophenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorobenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amino group, which can further react to form other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields the corresponding amine, while oxidation can produce various oxygenated derivatives.

Mechanism of Action

The mechanism of action of 2-(4-fluorobenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but often include key signaling proteins or metabolic enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorobenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one: Similar structure but with a chlorine atom instead of a fluorine atom.

    2-(4-fluorobenzyl)-6-(4-aminophenyl)pyridazin-3(2H)-one: Similar structure but with an amino group instead of a nitro group.

Uniqueness

2-(4-fluorobenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one is unique due to the presence of both the fluorobenzyl and nitrophenyl groups, which can impart distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-6-(4-nitrophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O3/c18-14-5-1-12(2-6-14)11-20-17(22)10-9-16(19-20)13-3-7-15(8-4-13)21(23)24/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCCMMILJDCKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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